molecular formula C20H20N2O6 B2836364 Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888457-34-9

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No. B2836364
CAS RN: 888457-34-9
M. Wt: 384.388
InChI Key: JUSIXATVSLNRMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing substituted 1-benzofurans and 1-benzothiophenes with potential analgesic activity. These compounds are prepared from 2-hydroxybenzonitrile or 2-sulfanylbenzonitrile and various derivatives, including the process of alkylation with ethyl bromoacetate to produce ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and related compounds. These processes showcase the versatility of benzofuran derivatives in chemical synthesis and their potential therapeutic applications (Rádl et al., 2001).

Biological Activities

Studies have synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating them for antioxidant and antibacterial activities. Certain derivatives exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals, indicating their potential as antioxidant agents. Additionally, some compounds demonstrated equipotent antibacterial activities to ampicillin against various bacterial strains, highlighting their potential in antimicrobial therapy (Shankerrao et al., 2013).

Antimicrobial Applications

The synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates have been reported, showing the biological importance of benzofuran derivatives. These compounds were synthesized through a series of reactions starting from bromo salicylaldehyde and tested for their antimicrobial activities. Some compounds displayed significant antimicrobial properties, underscoring the potential of benzofuran derivatives as antimicrobial agents (Kumari et al., 2019).

Environmental Toxicology

Ethyl carbamate (EC), a compound related to the benzofuran derivatives, has been identified as an emerging food and environmental toxicant. Classified as a Group 2A carcinogen, EC is present in fermented food products and alcoholic beverages. Research has focused on its formation, metabolism, detection in food products, and the development of mitigation strategies to reduce EC-induced toxicity. This highlights the importance of understanding the toxicological profiles of chemical compounds, including those related to Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, to ensure food safety and environmental protection (Gowd et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, similar compounds have been evaluated for their antiulcer effects . These compounds have shown a dose-related inhibition of various types of experimental gastric and duodenal ulcers in rats .

Safety and Hazards

The safety and hazards of this compound are not specified in the available data. As it’s intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Benzofuran derivatives, like the compound , are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . The unique structural features of benzofuran and its wide array of biological activities make it a promising scaffold for future research .

properties

IUPAC Name

ethyl N-[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-14(13)28-18(17)19(23)21-12-9-10-15(25-2)16(11-12)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIXATVSLNRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

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